molecular formula C14H18Cl2N2 B1421867 [(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride CAS No. 1252441-99-8

[(3-Methylphenyl)methyl](pyridin-2-ylmethyl)amine dihydrochloride

Cat. No. B1421867
CAS RN: 1252441-99-8
M. Wt: 285.2 g/mol
InChI Key: ZWHYXABVWMDEMM-UHFFFAOYSA-N
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Description

“(3-Methylphenyl)methylamine dihydrochloride” is a chemical compound with the molecular formula C14H16N2.2[HCl] and a molecular weight of 285.2 g/mol . It is also known by its CAS Number: 1252441-99-8.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “(3-Methylphenyl)methylamine dihydrochloride” can be deduced from its molecular formula, C14H16N2.2[HCl]. It consists of a pyridine ring attached to a methylphenyl group and an amine group, along with two hydrochloride ions .

Scientific Research Applications

Fluorescent Zinc(II) Sensors

(3-Methylphenyl)methylamine derivatives have been utilized in the synthesis of Zinpyr family sensors, particularly ZP9 and ZP10. These sensors, featuring fluorescein-based dyes with pyridyl-amine-pyrrole groups, demonstrate midrange affinity for Zn(II) ions and improved selectivity compared to other sensors. They are significant for biological imaging applications due to their ability to fluoresce upon Zn(II) addition and their permeability in cells (Nolan et al., 2006).

Catalysts for Hydroxylation of Alkanes

Derivatives of (3-Methylphenyl)methylamine have been employed in diiron(III) complexes as models for methane monooxygenases. These complexes, such as those containing bis(pyridin-2-ylmethyl)amine, have shown effective catalysis in the selective hydroxylation of alkanes, demonstrating their potential in synthetic chemistry applications (Sankaralingam & Palaniandavar, 2014).

Construction of Helical Silver(I) Coordination Polymers

Compounds related to (3-Methylphenyl)methylamine have been used to construct helical silver(I) coordination polymers. These polymers, formed through self-assembly with AgX salts, demonstrate significant structural diversity and luminescent properties, making them of interest in material science (Zhang et al., 2013).

Spin Crossover Complexes

Such derivatives have been involved in the synthesis of tetranuclear compounds with spin crossover properties. These compounds feature square-shaped cations with distinct iron(II) sites, relevant in the study of magnetic properties and potential applications in spintronic devices (Boldog et al., 2009).

Copper(I) Complexes

In the field of coordination chemistry, (3-Methylphenyl)methylamine derivatives have been used to synthesize copper(I) complexes. These complexes exhibit unique properties like distorted tetrahedral coordination and quasireversible redox behavior, which are significant in the study of transition metal complexes (Dehghanpour et al., 2007).

Palladacycle Catalysts

Derivatives are also used in creating palladacycles with normal and spiro chelate rings. These compounds, incorporating indole core with Schiff bases, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions, indicating their importance in organic synthesis (Singh et al., 2017).

properties

IUPAC Name

1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.2ClH/c1-12-5-4-6-13(9-12)10-15-11-14-7-2-3-8-16-14;;/h2-9,15H,10-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYXABVWMDEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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